3-(4-ethoxybenzoyl)-6,7-dimethoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one
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Overview
Description
3-(4-ethoxybenzoyl)-6,7-dimethoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a heterocyclic compound that belongs to the quinoline family.
Preparation Methods
The synthesis of 3-(4-ethoxybenzoyl)-6,7-dimethoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one involves several steps. One common method includes the condensation of 4-ethoxybenzoyl chloride with 6,7-dimethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield .
Chemical Reactions Analysis
3-(4-ethoxybenzoyl)-6,7-dimethoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of tyrosine kinases.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(4-ethoxybenzoyl)-6,7-dimethoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. For example, as a tyrosine kinase inhibitor, it binds to the ATP-binding site of the enzyme, preventing phosphorylation and subsequent signal transduction pathways that lead to cell proliferation .
Comparison with Similar Compounds
Compared to other quinoline derivatives, 3-(4-ethoxybenzoyl)-6,7-dimethoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one exhibits unique properties due to the presence of the ethoxybenzoyl and dimethoxy groups. These functional groups enhance its solubility and bioavailability, making it a more effective compound in certain applications. Similar compounds include:
- 4-(4-Ethoxybenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one
- 4-(4-Ethoxybenzoyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one .
Properties
IUPAC Name |
3-(4-ethoxybenzoyl)-6,7-dimethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO5/c1-5-34-21-12-10-20(11-13-21)27(30)23-17-29(16-19-8-6-18(2)7-9-19)24-15-26(33-4)25(32-3)14-22(24)28(23)31/h6-15,17H,5,16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVAOFHJDDZHND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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